

# H-L-Dbu(N3)-OH molecular weight and formula

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## Compound of Interest

Compound Name: H-L-Dbu(N3)-OH

Cat. No.: B2975194

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An in-depth technical guide to **H-L-Dbu(N3)-OH** for researchers, scientists, and drug development professionals.

## Core Molecular Data

**H-L-Dbu(N3)-OH**, known by its systematic name (S)-3-Amino-4-azidobutanoic acid, is a non-proteinogenic amino acid derivative. It is primarily utilized as a bifunctional linker molecule in the field of bioconjugation, most notably in "click chemistry" reactions for applications such as the development of antibody-drug conjugates (ADCs).<sup>[1][2]</sup> Its key molecular properties are summarized in the table below.

Property	Value
Chemical Formula	C <sub>4</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	144.13 g/mol
CAS Number	2389078-78-6
Synonyms	(S)-3-Amino-4-azidobutanoic acid, L-Dab(N3)-OH

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **H-L-Dbu(N3)-OH** is not readily available in the public domain, its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) reactions. The following is a representative experimental protocol for the use of **H-L-Dbu(N3)-OH** in a bioconjugation reaction with a molecule containing an alkyne group.

## General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using H-L-Dbu(N3)-OH

This protocol outlines the general steps for conjugating an alkyne-modified molecule (e.g., a protein, peptide, or small molecule) with **H-L-Dbu(N3)-OH**.

Materials:

- **H-L-Dbu(N3)-OH**
- Alkyne-modified molecule of interest
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolymethyl)amine (THPTA) or Tris(benzyltriazolymethyl)amine (TBTA) (copper(I)-stabilizing ligand)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO), if required for dissolving non-aqueous soluble molecules
- Size-exclusion chromatography (SEC) column for purification

Procedure:

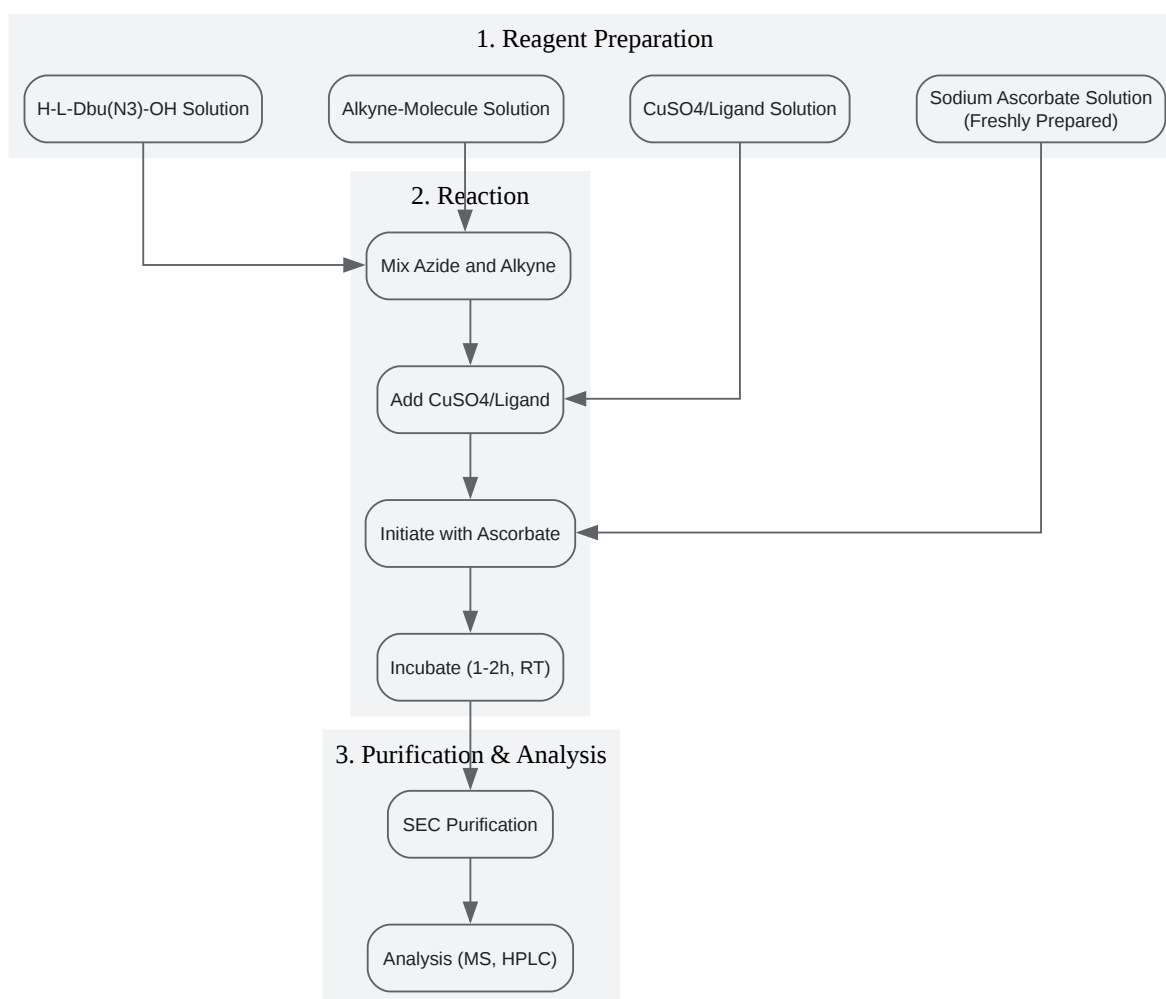
- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of  $\text{CuSO}_4$  in deionized water.
  - Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or a suitable aqueous/organic co-solvent.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.
- Dissolve **H-L-Dbu(N3)-OH** in PBS to a desired stock concentration (e.g., 10 mM).
- Dissolve the alkyne-modified molecule in a compatible solvent to a known concentration.
- Reaction Setup:
  - In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the alkyne-modified molecule and **H-L-Dbu(N3)-OH** in PBS. The molar ratio of the reactants should be optimized for the specific application.
  - In a separate tube, premix the CuSO<sub>4</sub> and ligand (THPTA or TBTA) solutions in a 1:5 molar ratio and allow it to stand for approximately 2-3 minutes to form the copper-ligand complex.
- Click Reaction:
  - Add the pre-formed copper-ligand complex to the mixture of the alkyne and azide molecules.
  - Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution.
  - Gently mix the reaction components and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. It is advisable to protect the reaction from light.
- Purification:
  - Following the incubation period, purify the resulting conjugate product using a size-exclusion chromatography (SEC) column to remove unreacted starting materials, the copper catalyst, and other small-molecule reagents.
  - The purified conjugate should be analyzed by appropriate methods, such as mass spectrometry, HPLC, or SDS-PAGE, to confirm successful conjugation and assess purity.

## Visualizations

### Experimental Workflow for Bioconjugation

The diagram below illustrates the logical flow of a typical CuAAC bioconjugation experiment using an azide-containing compound like **H-L-Dbu(N<sub>3</sub>)-OH**.

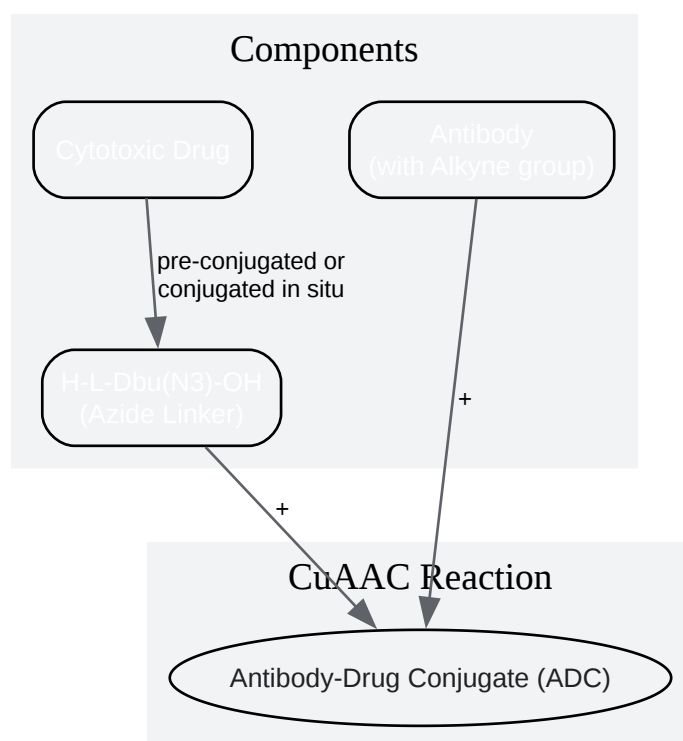


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Caption: Workflow for a typical CuAAC bioconjugation reaction.

## Role in Antibody-Drug Conjugate (ADC) Formation

**H-L-Dbu(N<sub>3</sub>)-OH** is an example of a linker used in the construction of Antibody-Drug Conjugates (ADCs). The azide group allows for the covalent attachment of a payload (drug) to an antibody that has been functionalized with an alkyne group.



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## References

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